Metal-Ion-Promoted Hydrolysis Rate Enhancement: Acetoxy vs. Hydroxy at Position 8
The 1:1 Zn²⁺ and Cu²⁺ complexes of 8-acetoxyquinoline-2-carboxylic acid undergo base hydrolysis approximately 2 × 10⁸ times faster than the corresponding deprotonated ligand (E⁻) [1]. In contrast, the parent 8-hydroxy compound (8-HQA) lacks the hydrolyzable ester and cannot participate in this metal-promoted ester cleavage pathway. The metal-complexed hydrolysis rates reach k = 5 × 10¹ – 5 × 10³ s⁻¹, which are directly comparable to k_cat ≈ 2.3 × 10² s⁻¹ reported for carboxypeptidase A acting on a good ester substrate [1].
| Evidence Dimension | Base hydrolysis rate of metal complex relative to deprotonated free ligand |
|---|---|
| Target Compound Data | k ≈ 5 × 10¹ – 5 × 10³ s⁻¹ for Zn²⁺/Cu²⁺ 1:1 complexes; rate enhancement factor = 2 × 10⁸-fold over E⁻ |
| Comparator Or Baseline | 8-HQA: no ester hydrolysis pathway exists; k₀ = 1.67 × 10⁻⁴ s⁻¹ and k_OH = 0.84 dm³ mol⁻¹ s⁻¹ for spontaneous/OH⁻-catalyzed hydrolysis of the target compound's deprotonated form |
| Quantified Difference | ~2 × 10⁸-fold rate enhancement for metal-bound target vs. metal-free deprotonated form; 8-HQA shows no analogous ester-cleavage reactivity |
| Conditions | pH 5–12, 25 °C, I = 0.1 mol dm⁻³ (aqueous); 1:1 metal:ligand stoichiometry |
Why This Matters
Users requiring a metalloenzyme mechanistic probe or a hydrolytically triggerable chelator should select the acetoxy compound over 8-HQA because the latter cannot serve as a substrate for metal-catalyzed ester hydrolysis studies.
- [1] Hay RW, Clark CR. The very rapid zinc(II)- and copper(II)-promoted hydrolysis of 8-acetoxyquinoline-2-carboxylic acid. A model for the rate of catalysis by carboxypeptidase A. J Chem Soc Dalton Trans. 1977;1993-1998. View Source
